6-Ethyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-ethyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2.ClH/c1-3-21-9-8-11-13(10-21)26-18(15(11)16(19)22)20-17(23)12-6-4-5-7-14(12)27(2,24)25;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVPVEDADAWSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1329862-18-1) is a complex organic compound with potential therapeutic applications. This compound is characterized by its unique thieno[2,3-c]pyridine core and various functional groups that may influence its biological activity. The following sections summarize the available research findings regarding its biological activities, including antimicrobial properties and interactions with specific molecular targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.0 g/mol. The structure features an ethyl group, a methylsulfonyl group attached to a benzamido moiety, and a carboxamide functional group. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its application in biological studies .
Biological Activity Overview
Research indicates that 6-Ethyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibits various biological activities:
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial effects against various strains of bacteria and fungi. For instance, related thienopyridine derivatives demonstrated MIC values as low as 12.5 µg/mL against certain pathogens .
- The presence of the sulfonyl group in the structure may enhance the antimicrobial potency compared to other derivatives lacking this substituent .
-
Mechanism of Action :
- The compound may interact with specific biological targets within microbial cells, disrupting essential processes such as cell wall synthesis or protein production. Further studies are required to elucidate the precise mechanisms involved.
Table 1: Summary of Biological Activities
| Activity | Target Organisms | MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria and fungi | As low as 12.5 µg/mL | |
| Antifungal | Fusarium oxysporum | 30 µg/mL | |
| General cytotoxicity | Cancer cell lines | Not specified |
Case Study: Antifungal Activity Against Fusarium oxysporum
In a specific study focusing on antifungal activity against Fusarium oxysporum, compounds structurally related to 6-Ethyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride were tested. The results indicated that the presence of the methylsulfonyl group significantly improved antifungal activity compared to control compounds without this moiety. The most active compounds exhibited MIC values comparable to standard antifungal agents like miconazole .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues in Antiplatelet Research
The compound belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives explored for ADP receptor antagonism. Key comparisons include:
- Key Findings: Compound C1 () outperformed ticlopidine, a first-generation ADP antagonist, suggesting that optimized substituents on the tetrahydrothieno[2,3-c]pyridine scaffold enhance efficacy . The target compound’s methylsulfonyl benzamido group may improve receptor affinity compared to simpler aryl groups in C1, though direct activity data is unavailable.
TNF-α Inhibitors with Tetrahydrothieno[2,3-c]pyridine Cores
highlights derivatives evaluated for TNF-α suppression in rat whole blood:
- Key Findings :
- Derivatives in exhibited potent TNF-α inhibition, with IC₅₀ values in the sub-micromolar range. The target compound’s sulfonyl group may enhance solubility and binding to inflammatory targets, but its specific activity remains uncharacterized.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction efficiency be optimized?
The synthesis involves multi-step organic reactions, including amide coupling and cyclization. Key steps require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Optimization strategies:
- Use thin-layer chromatography (TLC) to monitor intermediate formation .
- Employ NMR spectroscopy to confirm structural integrity at each step .
- Purify intermediates via column chromatography to minimize impurities .
Q. How is the compound’s purity validated, and what analytical methods are recommended?
Purity assessment combines:
Q. What are the critical physicochemical properties influencing solubility and stability?
Key properties include:
- LogP : Estimated via computational models (e.g., PubChem data ).
- pKa : Determined experimentally using potentiometric titration.
- Hygroscopicity : Assessed under controlled humidity to guide storage conditions (e.g., desiccated, −20°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Strategies include:
- Dose-response curve normalization to account for assay variability.
- Target-specific binding assays (e.g., surface plasmon resonance) to validate interactions .
- Meta-analysis of literature data to identify confounding factors (e.g., solvent effects, cell-line differences) .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Preliminary studies suggest:
- Sulfonyl and carboxamide groups mediate hydrogen bonding with enzyme active sites .
- Thienopyridine core may modulate hydrophobic interactions (supported by molecular docking simulations) . Experimental validation requires X-ray crystallography or cryo-EM of target-ligand complexes .
Q. How can reaction byproducts be systematically characterized during scale-up synthesis?
Methodological approach:
- LC-MS/MS to identify low-abundance impurities .
- Isolation via preparative HPLC for structural elucidation .
- Kinetic studies to optimize reaction time and minimize side reactions .
Methodological Guidance
Designing experiments to assess the compound’s metabolic stability in vitro:
- Use hepatocyte or microsomal incubations with LC-MS quantification .
- Monitor time-dependent degradation to calculate half-life .
- Include positive controls (e.g., verapamil) for assay validation .
Addressing discrepancies in NMR spectral data between batches:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
